molecular formula C8H6ClN3 B1355558 6-Chloro-1,8-naphthyridin-2-amine CAS No. 64874-37-9

6-Chloro-1,8-naphthyridin-2-amine

Cat. No. B1355558
CAS RN: 64874-37-9
M. Wt: 179.6 g/mol
InChI Key: TUTNMAMRFFNROU-UHFFFAOYSA-N
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Description

6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Scientific Research Applications

6-Chloro-1,8-naphthyridin-2-amine: A Comprehensive Analysis of Scientific Research Applications:

Antihypertensive Applications

6-Chloro-1,8-naphthyridin-2-amine derivatives have been utilized in the development of antihypertensive drugs. These compounds can modulate blood pressure through various mechanisms, including the inhibition of enzymes or receptors involved in blood pressure regulation .

Antiarrhythmic Effects

Research has indicated that certain 1,8-naphthyridine compounds exhibit antiarrhythmic properties. This application is significant in the treatment of irregular heartbeats, where maintaining a regular rhythm is crucial for patient health .

Herbicide Safeners

In agriculture, 1,8-naphthyridine derivatives serve as herbicide safeners. These chemicals protect crops by enhancing their ability to detoxify herbicides, thereby preventing damage while controlling weeds .

Immunostimulants

Some derivatives of 6-Chloro-1,8-naphthyridin-2-amine have been found to act as immunostimulants. They boost the immune system’s response, potentially aiding in the fight against various diseases .

Anticancer Activity

The compound has shown potential in anticancer treatments. Its derivatives have been explored for their ability to inhibit cancer cell growth and proliferation through various pathways .

Anti-inflammatory Properties

The anti-inflammatory applications of 6-Chloro-1,8-naphthyridin-2-amine are notable. Its derivatives can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Effects

Derivatives of this compound have been used to develop antimicrobial agents. These agents can target and inhibit the growth of harmful bacteria and other microorganisms .

Antihistaminic Uses

In the pharmaceutical industry, 6-Chloro-1,8-naphthyridin-2-amine derivatives are valuable for their antihistaminic effects. They can alleviate allergic reactions by blocking histamine receptors .

This analysis highlights the diverse scientific research applications of 6-Chloro-1,8-naphthyridin-2-amine across various fields. Each application area presents unique opportunities for further exploration and development.

MDPI - Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8 Springer - Design & synthesis of hybrid pharmacophore

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the hazard statements H302 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

properties

IUPAC Name

6-chloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTNMAMRFFNROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493123
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,8-naphthyridin-2-amine

CAS RN

64874-37-9
Record name 6-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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